IDO1 Inhibitory Activity: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine vs. Clinical IDO1 Inhibitors
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine inhibits recombinant human IDO1 with an IC50 of 50,000 nM (50 µM) in a biochemical assay using tryptophan as substrate [1]. This moderate micromolar activity establishes a quantifiable baseline potency for this scaffold in the IDO1 target space, distinguishing it from highly optimized clinical candidates such as BMS-986205 (phase III IDO1-selective inhibitor) and BMS-986242 (clinical development candidate) which achieve substantially lower IC50 values through extensive derivatization [2].
| Evidence Dimension | IDO1 enzyme inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | 50,000 nM (50 µM) |
| Comparator Or Baseline | BMS-986205 and BMS-986242 (clinical-stage IDO1 inhibitors based on imidazopyridine scaffold) |
| Quantified Difference | Target compound exhibits micromolar-range activity; clinical candidates optimized to low nanomolar range (exact values not disclosed for comparators in source) |
| Conditions | Recombinant human His-tagged IDO1 (Ala2 to Gly403) expressed in E. coli; tryptophan as substrate |
Why This Matters
This moderate IDO1 inhibitory activity identifies the compound as a starting point for medicinal chemistry optimization rather than a final therapeutic candidate, informing procurement for hit-to-lead campaigns.
- [1] BindingDB. BDBM50578632 CHEMBL4852532. Affinity Data: IC50 = 5.00E+4 nM. Assay: Inhibition of recombinant human His-tagged IDO1 using tryptophan as substrate. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578632 View Source
- [2] Petrocchi A, et al. Abstract LB-071: Discovery of an imidazopyridine series of potent human IDO1 inhibitors with robust target engagement in a preclinical tumor model. Cancer Res. 2018;78(13_Supplement):LB-071. DOI: 10.1158/1538-7445.AM2018-LB-071. View Source
